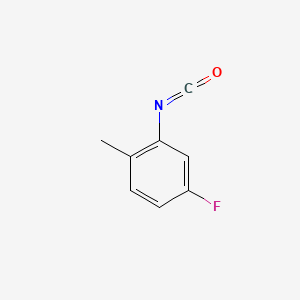

5-Fluoro-2-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-isocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMFLATTKXGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217448 | |

| Record name | 5-Fluoro-o-tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67191-93-9 | |

| Record name | 5-Fluoro-2-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67191-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-o-tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067191939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-o-tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-o-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUORO-O-TOLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS77UTC4UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Fluoro-2-methylphenyl isocyanate CAS number lookup

An In-Depth Technical Guide to 5-Fluoro-2-methylphenyl isocyanate for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 67191-93-9), a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. The document delineates its fundamental physicochemical properties, explores validated synthetic pathways, and details its strategic application in the synthesis of pharmacologically active compounds. Emphasis is placed on the causality behind its utility, particularly how the interplay of the fluoro-, methyl-, and isocyanate functionalities contributes to the design of novel molecular entities. This guide includes a detailed experimental protocol for a representative urea synthesis, robust safety and handling procedures, and visual diagrams to elucidate reaction workflows, grounding all technical claims in authoritative references.

Introduction: The Strategic Role of Fluorinated Isocyanates in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve membrane permeability, and alter pKa to increase binding affinity and oral bioavailability.[1]

Isocyanates, in parallel, are highly valuable electrophilic intermediates, primarily utilized for the construction of urea, carbamate, and amide linkages—motifs prevalent in a vast array of approved therapeutics. The isocyanate group (-N=C=O) serves as a potent and reliable handle for coupling with nucleophilic amines, alcohols, and thiols.

This compound emerges at the intersection of these two strategic domains. The specific ortho-methyl and para-fluoro substitution pattern on the phenyl ring is not arbitrary. The methyl group can provide steric hindrance to influence molecular conformation and potentially shield adjacent groups from metabolic degradation. The para-fluorine atom leverages the well-documented benefits of fluorination. This guide provides the foundational knowledge required to effectively and safely utilize this versatile reagent in a research and development setting.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is a prerequisite for its effective use in experimental design, ensuring proper handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67191-93-9 | [2][3][4][5][6] |

| Molecular Formula | C₈H₆FNO | [2][3] |

| Molecular Weight | 151.14 g/mol | [4][6][7] |

| Appearance | Clear colorless to light yellow liquid | [8][9] |

| Boiling Point | 186 °C (lit.) | [6][9] |

| Density | 1.176 g/mL at 25 °C (lit.) | [6][9] |

| Refractive Index | n20/D 1.515 (lit.) | [6][9] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [6] |

| EINECS Number | 266-602-2 | [3][6] |

| Synonyms | 5-Fluoro-o-tolyl isocyanate, 4-fluoro-2-isocyanato-1-methylbenzene | [3][6][7] |

Synthesis and Reaction Mechanisms

The synthesis of isocyanates is a well-established field, though specific methodologies can be chosen to optimize yield, purity, and safety. While numerous routes exist, the most common laboratory and industrial preparations involve the phosgenation of the corresponding primary amine. An alternative, particularly for avoiding highly toxic phosgene, involves the carbonylation of aryl halides.

General Synthetic Workflow

A plausible and scalable synthesis route starts from 5-fluoro-2-methylaniline. The workflow below illustrates a generalized phosgenation approach, which remains a standard for isocyanate production due to its efficiency.

Caption: Generalized workflow for the synthesis of aryl isocyanates via phosgenation.

An alternative process involves the reaction of an organic halide with a metal cyanate in the presence of a zero-valent nickel catalyst, which can be advantageous in specific contexts.[10]

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery is its role as a reactive building block for synthesizing libraries of compounds, most commonly ureas. Substituted ureas are prevalent motifs in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and other targeted therapies. The compound has been specifically implicated in the evaluation of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives for potential anti-inflammatory and antimicrobial activity.[2]

The logical flow of its application is depicted below. The isocyanate provides the core electrophilic component that, when reacted with a diverse library of amines (representing the nucleophilic component), rapidly generates a portfolio of drug-like molecules for screening.

Caption: Use of this compound in generating drug candidates.

Experimental Protocol: Synthesis of a N-(5-fluoro-2-methylphenyl)-N'-(aryl)urea

This protocol provides a self-validating, field-proven methodology for the synthesis of a substituted urea, a common application for this reagent.

Objective: To synthesize a representative N,N'-disubstituted urea via the reaction of this compound with a primary aryl amine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aryl Amine (e.g., 4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with magnetic stirrer

-

Drying tube or inert gas inlet/outlet

-

Thin Layer Chromatography (TLC) supplies

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Vessel Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This is critical as isocyanates are moisture-sensitive.[9]

-

Reagent Dissolution: To the flask, add the substituted aryl amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration). Stir the solution at room temperature.

-

Isocyanate Addition: In a separate, dry vial, weigh out this compound (1.0 eq) and dissolve it in a minimal amount of anhydrous DCM.

-

Reaction Execution: Using a dry syringe, add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes. An exotherm may be observed.

-

Reaction Monitoring: The reaction is typically rapid. Monitor its progress by TLC, checking for the consumption of the limiting starting material (usually the amine). The product urea is often significantly less polar. A typical mobile phase is 30% ethyl acetate in hexanes.

-

Workup: Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system determined by TLC analysis.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Sensitization: May cause an allergic skin reaction and respiratory sensitization (asthma symptoms or breathing difficulties if inhaled).[6] This is a critical hazard for all isocyanates.

-

Specific Target Organ Toxicity: May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE):

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation.[11]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[11]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) if there is any risk of exposure outside a fume hood.[6]

-

Skin and Body: Wear a lab coat, long pants, and closed-toe shoes.[11]

Storage and Handling:

-

Storage Temperature: Store at 2-8°C or -20°C as recommended by the supplier.[2][6]

-

Incompatibilities: Keep away from water, strong acids, strong bases, alcohols, and amines (except for controlled reactions). Isocyanates react exothermically with these materials.

-

Moisture Sensitivity: The compound is moisture-sensitive and lachrymatory.[9] Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.

Conclusion

This compound (CAS 67191-93-9) is a high-value, strategically functionalized reagent for modern chemical and pharmaceutical research. Its unique substitution pattern offers a pre-packaged combination of steric and electronic features beneficial for drug design. By understanding its physicochemical properties, synthetic accessibility, and reactive nature, researchers can leverage this building block to efficiently construct novel molecular entities for biological screening. Adherence to rigorous safety protocols is paramount for its handling, given the inherent hazards of the isocyanate functional group. This guide serves as a foundational resource to enable its safe and effective application in the laboratory.

References

-

5-Fluoro-o-tolyl isocyanate | C8H6FNO | CID 2734879. PubChem.[Link]

-

This compound. Hangzhou Chateau Biotechnology Co., Ltd.[Link]

-

This compound. Chongqing Chemdad Co.[Link]

-

2-Fluoro-5-methylphenyl isocyanate - High purity. Georganics.[Link]

-

Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects. MDPI.[Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed.[Link]

-

Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. National Institutes of Health (NIH).. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

RIFM fragrance ingredient safety assessment, 2-methyl-5-phenylpentanol, CAS Registry Number 25634-93-9. ScienceDirect.[Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. This compound | 67191-93-9 [chemnet.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 67191-93-9 [amp.chemicalbook.com]

- 6. 5-氟-2-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Fluoro-o-tolyl isocyanate | C8H6FNO | CID 2734879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Fluoro-2-methylphenyl isocyanate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Role of a Fluorinated Building Block

5-Fluoro-2-methylphenyl isocyanate is an aromatic isocyanate that has garnered significant interest within the fields of medicinal chemistry and drug development. Its molecular structure, featuring a reactive isocyanate group ortho to a methyl substituent and para to a fluorine atom, makes it a valuable synthon for creating diverse molecular libraries. The strategic placement of the fluorine and methyl groups provides a nuanced tool for researchers to modulate the physicochemical and pharmacokinetic properties of lead compounds.

This guide offers an in-depth exploration of this compound, detailing its core chemical and physical properties, the mechanistic basis of its reactivity, a validated experimental protocol for its application, and its role in the development of bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Core Molecular and Physical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in experimental design. This compound is a clear, colorless to light yellow liquid under standard conditions.[1] Its primary identifiers and key physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO | [2][3][4] |

| Molecular Weight | 151.14 g/mol | [5][3][6] |

| CAS Number | 67191-93-9 | [2][6] |

| Synonyms | 5-Fluoro-o-tolyl isocyanate, 4-fluoro-2-isocyanato-1-methylbenzene | [1][7][6] |

| Density | ~1.176 g/mL at 25 °C | [1][6] |

| Boiling Point | ~186 °C | [1][6] |

| Flash Point | ~69 °C (156.2 °F) - closed cup | [6] |

| Refractive Index | ~1.515 (n20/D) | [1][6] |

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate (-N=C=O) functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it an efficient reactant for forming stable covalent bonds with a wide range of nucleophiles, most notably primary and secondary amines.

Urea Formation: The Cornerstone Reaction

The reaction between an isocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of substituted ureas. This reaction forms the basis of this reagent's primary application in drug discovery.

The mechanism proceeds via a nucleophilic addition pathway:

-

The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.

-

This attack forms a transient zwitterionic intermediate.

-

A rapid proton transfer from the nitrogen to the oxygen atom occurs, yielding the stable urea linkage (-NH-CO-NH-).

The Influence of Aromatic Substituents

The substituents on the phenyl ring—a fluorine atom at the para-position and a methyl group at the ortho-position—are not merely passive components. They exert significant electronic and steric effects that modulate reactivity and confer specific properties to the final molecule.

-

Fluorine (para-position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2][7] This effect can:

-

Increase Reactivity: By withdrawing electron density from the aromatic ring, the electrophilicity of the isocyanate carbon is enhanced, potentially increasing its reactivity towards nucleophiles compared to an unsubstituted phenyl isocyanate.

-

Modulate Pharmacokinetics: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Incorporating fluorine at a potential site of metabolism can block this pathway, thereby increasing the metabolic stability and half-life of the resulting drug candidate.

-

Enhance Binding Affinity: Fluorine can alter the pKa of nearby functional groups and participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, which can lead to improved binding affinity and potency.[7]

-

-

Methyl Group (ortho-position): The methyl group influences the molecule in two primary ways:

-

Electronic Effect: As an alkyl group, it has a weak electron-donating effect, which can slightly counteract the withdrawing effect of the fluorine and the isocyanate group.

-

Steric Hindrance: Its position adjacent to the isocyanate group provides steric bulk. This can influence the preferred conformation of the resulting urea derivative, potentially locking it into a bioactive conformation or influencing its binding selectivity for a target protein.

-

Application in the Synthesis of Bioactive Quinolone Urea Derivatives

A significant application of this compound is in the synthesis of novel N¹-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives. These compounds have been investigated for their potential as anti-inflammatory and antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in drug discovery, known for its presence in numerous anti-inflammatory and anticancer agents.

The core synthetic strategy involves the reaction of this compound with a diamine linker attached to a quinoline core, as illustrated below.

Experimental Protocol: Synthesis of a Representative Diaryl Urea

This section provides a representative, self-validating protocol for the synthesis of a diaryl urea derivative, adapted from established methodologies for reacting aryl isocyanates with aryl amines.[5] This protocol is designed to ensure technical accuracy and reproducibility.

Objective: To synthesize an N,N'-disubstituted urea via the reaction of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Appropriate primary amine (e.g., N¹-(quinolin-4-yl)ethane-1,2-diamine) (1.0 eq)

-

Anhydrous acetone or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

-

Appropriate eluent for TLC (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and dissolve it in a minimal amount of anhydrous solvent (e.g., acetone). Begin stirring the solution at room temperature.

-

Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in the anhydrous solvent. Add this solution dropwise to the stirring amine solution over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: Maintain the reaction mixture at room temperature. The isocyanate group is highly reactive, and the reaction often proceeds to completion within 3-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the starting amine spot and the appearance of a new, single product spot indicates the reaction is complete. Trustworthiness Check: The formation of a single major product spot by TLC provides a preliminary validation of reaction success and purity.

-

Isolation: Upon completion, the urea product often precipitates out of the solution. If so, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: Wash the collected solid with a small amount of cold solvent (acetone) to remove any unreacted starting materials. Dry the purified product under vacuum at 60-65 °C for 2 hours.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

FT-IR Spectroscopy: Look for the characteristic C=O (carbonyl) stretch of the urea at ~1700 cm⁻¹ and N-H stretching vibrations at 3200-3600 cm⁻¹.

-

¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns. The urea carbonyl carbon typically appears around 150-160 ppm in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the expected molecular formula.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Primary Hazards: The compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[5][6] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation and sensitization (asthma).[6]

-

Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers. Always handle under anhydrous conditions and store in a tightly sealed container under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat.[6]

Storage: Store in a cool, dry, well-ventilated area away from moisture. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[2][6]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its predictable reactivity, combined with the beneficial pharmacokinetic influences of its fluoro and methyl substituents, makes it a powerful building block for constructing novel therapeutic agents. By understanding its fundamental properties and applying robust synthetic protocols, researchers can effectively leverage this compound to accelerate the discovery of new drugs with enhanced potency, stability, and efficacy.

References

-

Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

-

Galia, M., et al. (2023). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Pharmaceuticals. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-o-tolyl isocyanate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, anti-inflammatory and antimicrobial evaluation of novel N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives. Retrieved January 7, 2026, from [Link]

Sources

- 1. WO2000012472A2 - Process for preparing certain phenyl urea compounds - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. | Semantic Scholar [semanticscholar.org]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Fluoro-2-methylphenyl Isocyanate: Properties, Handling, and Applications in Synthetic Chemistry

This guide provides an in-depth analysis of 5-Fluoro-2-methylphenyl isocyanate, a key organic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental physicochemical properties, safe handling protocols based on its inherent reactivity, and its applications as a versatile reagent in synthetic chemistry.

Core Physicochemical Properties

This compound, also known as 4-fluoro-2-isocyanato-1-methylbenzene, is a substituted aromatic isocyanate.[1][2][3] The presence of the highly reactive isocyanate group (-N=C=O) makes it a valuable intermediate for the synthesis of a wide range of organic compounds. The physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67191-93-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆FNO | [2][3][4][5][6] |

| Molecular Weight | 151.14 g/mol | [1][3][6] |

| Boiling Point | 186 °C (lit.) 201.7 °C at 760 mmHg | [1][6] [2] |

| Density | 1.176 g/mL at 25 °C (lit.) 1.1 g/cm³ | [1][6] [2] |

| Refractive Index | n20/D 1.515 (lit.) | [1][6] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [1] |

| Appearance | Clear colorless to light yellow liquid | [5][6] |

Caption: Chemical structure of this compound.

Scientific Integrity and Logic: A Framework for Safe and Effective Use

Expertise & Experience: Understanding the Reactivity of the Isocyanate Group

The isocyanate functional group (-N=C=O) is an electrophilic species, with the carbon atom being susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis. The primary reactions involve the addition of nucleophiles across the C=N double bond.

-

Reaction with Amines: Isocyanates react readily with primary and secondary amines to form substituted ureas. This is a cornerstone reaction in the synthesis of many pharmaceuticals and agrochemicals.

-

Reaction with Alcohols and Phenols: The reaction with alcohols or phenols yields carbamates (urethanes). This chemistry is fundamental to the production of polyurethane polymers.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7] The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reactivity with moisture necessitates handling the compound under anhydrous conditions to prevent unwanted side reactions and degradation.

The fluorine atom on the phenyl ring can influence the reactivity of the isocyanate group through electronic effects and can be a strategic addition in drug design to modulate properties like metabolic stability and binding affinity.[8]

Trustworthiness: Self-Validating Safety Protocols

Due to its reactivity, this compound presents several hazards. A self-validating safety system, where protocols are designed to inherently minimize risk, is crucial.

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

-

Irritation: Causes skin and serious eye irritation.[1][3][7] May cause respiratory irritation.[3][7]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][7]

Protocol for Safe Handling and Storage:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).[1]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

-

Recommended storage temperatures vary, with some sources suggesting 2-8°C[1][6] and others -20°C for long-term stability.[4] Store away from water, alcohols, amines, acids, and strong bases.[7]

-

-

Spill and Waste Management:

-

Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Do not use water for cleanup. A decontamination solution (e.g., aqueous ammonia) can be used to react with and neutralize the isocyanate.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Caption: Experimental workflow for handling this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in medicinal chemistry and materials science. Its utility is demonstrated in the synthesis of complex molecules with potential therapeutic applications.

A notable example is its use in the development of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives, which have been evaluated for their anti-inflammatory and antimicrobial activities.[4] In this context, the isocyanate is used to introduce the fluorinated phenylurea moiety, which is often a key pharmacophore in bioactive compounds.

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modify physicochemical properties such as lipophilicity.[8] As such, fluorinated building blocks like this compound are of significant interest to medicinal chemists.

Experimental Protocol: Synthesis of a Substituted Urea

This section provides a general, step-by-step methodology for the synthesis of a substituted urea using this compound and a generic primary amine (R-NH₂).

Objective: To synthesize N-(5-fluoro-2-methylphenyl)-N'-(R)-urea.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Argon or nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel), dried in an oven.

-

Magnetic stirrer

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of argon or nitrogen.

-

Reagent Preparation: In the flask, dissolve the primary amine (R-NH₂) (1.0 eq.) in anhydrous solvent (e.g., DCM).

-

Addition of Isocyanate: Slowly add this compound (1.0 eq.) to the stirred solution of the amine at room temperature using a syringe. An exothermic reaction may be observed. If necessary, cool the reaction mixture in an ice bath.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within a few hours.

-

Workup:

-

If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

-

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

References

-

PubChem. (n.d.). 5-Fluoro-o-tolyl isocyanate. Retrieved from [Link]

-

Hangzhou Sartort Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

Sources

- 1. 5-氟-2-甲基苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 67191-93-9 [chemnet.com]

- 3. 5-Fluoro-o-tolyl isocyanate | C8H6FNO | CID 2734879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemicals.basf.com [chemicals.basf.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 5-Fluoro-2-methylphenyl isocyanate from 5-Fluoro-2-methylaniline

Abstract

This technical guide provides an in-depth analysis of the synthetic conversion of 5-fluoro-2-methylaniline to 5-fluoro-2-methylphenyl isocyanate, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] We present a detailed examination of the two primary synthetic methodologies: classical phosgenation and the use of safer, solid phosgene surrogates like triphosgene. This document is intended for researchers, chemists, and process development professionals, offering a blend of mechanistic theory, field-proven experimental protocols, safety considerations, and comparative analysis to guide laboratory and scale-up operations. Emphasis is placed on causality behind procedural steps, in-process controls, and final product characterization to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

This compound is a valuable intermediate in organic synthesis. The presence of the fluorine atom and the methyl group on the phenyl ring modulates the electronic properties and steric environment of the isocyanate functional group, making it a desirable synthon for creating complex molecules with specific biological activities.[3] The isocyanate group (-N=C=O) is a highly reactive electrophile, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and other derivatives. This reactivity is central to its utility in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.

The conversion of a primary aromatic amine, such as 5-fluoro-2-methylaniline, to its corresponding isocyanate is a cornerstone transformation in industrial chemistry. The primary challenge lies in the selection of a suitable carbonylating agent to introduce the C=O group. Historically, this has been achieved using phosgene (COCl₂), a highly efficient but extremely toxic gas.[4] Modern synthetic chemistry has increasingly pivoted towards safer, solid phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), which mitigate the significant handling risks associated with gaseous phosgene.[4][5]

This guide will dissect both approaches, providing the necessary technical detail for scientists to make informed decisions based on laboratory scale, safety infrastructure, and desired process outcomes.

Comparative Analysis of Synthetic Routes

The choice between direct phosgenation and a phosgene-free approach is the most critical decision in this synthesis. Each method carries distinct advantages and disadvantages related to safety, handling, reaction control, and scalability.

| Parameter | Phosgenation (Direct COCl₂) | Triphosgene Method |

| Reagent State | Highly toxic, corrosive gas[6] | Crystalline solid[5] |

| Handling | Requires specialized equipment (gas lines, scrubbers, sensors)[6][7] | Can be weighed and handled in a fume hood with standard PPE[4] |

| Safety | Extreme inhalation hazard; immediate danger to life and health[6] | Safer due to low vapor pressure, but decomposes to phosgene in situ; toxicity is equivalent[5] |

| Stoichiometry | Often used in large excess[8] | Precise 1/3 molar equivalent required (1 mole triphosgene yields 3 moles phosgene)[5] |

| Reaction Conditions | Typically higher temperatures (reflux) to drive off HCl[9] | Can often be run at lower temperatures, offering better control[10] |

| Byproducts | Primarily HCl gas | HCl and trace decomposition products |

| Scalability | Well-established for large industrial production[11] | Excellent for lab-scale; suitable for pilot scale with careful control |

Phosgene-Free Synthesis: The Triphosgene Approach

For most laboratory and early-stage development applications, the triphosgene method is the preferred route due to its significant safety and handling advantages over gaseous phosgene. Triphosgene, a stable solid, serves as an in situ source of phosgene, generated catalytically or thermally as needed by the reaction.[11] This "on-demand" generation minimizes the ambient concentration of free phosgene, drastically reducing exposure risk.[5]

Mechanism and Rationale

The reaction proceeds in a stepwise manner. First, triphosgene slowly decomposes in the presence of a nucleophilic catalyst (often a tertiary amine) or upon heating to generate three equivalents of phosgene. The newly formed phosgene then reacts with the primary amine (5-fluoro-2-methylaniline) to form an intermediate N-carbamoyl chloride. This intermediate is unstable and, upon further heating or treatment with a base, eliminates a molecule of hydrogen chloride (HCl) to yield the final this compound. A tertiary amine, such as triethylamine, is typically added to act as an HCl scavenger, driving the reaction to completion.[10][12]

Visualization of the Triphosgene Pathway

Caption: Reaction pathway for the synthesis of isocyanate using triphosgene.

Detailed Experimental Protocol (Triphosgene)

Disclaimer: This protocol involves highly toxic substances. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE) and engineering controls in place.[4][6][7]

Reagents & Equipment:

-

5-fluoro-2-methylaniline (1.0 eq)

-

Triphosgene (0.34 - 0.40 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: Assemble the glassware and ensure it is oven-dried and cooled under a nitrogen atmosphere. The entire apparatus must be situated within a chemical fume hood.

-

Reagent Preparation: In the reaction flask, dissolve 5-fluoro-2-methylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine). Cool the solution to 0 °C using an ice bath.

-

Triphosgene Addition: Separately, dissolve triphosgene (0.35 eq) in a minimal amount of anhydrous DCM and load it into the addition funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred amine solution at 0 °C over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Warm to Ambient Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.[13]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by infrared (IR) spectroscopy. A sample can be carefully quenched and analyzed. The disappearance of the amine starting material and the appearance of a strong, sharp absorption band around 2250-2270 cm⁻¹ in the IR spectrum indicates the formation of the isocyanate group.

-

Workup: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh, anhydrous DCM.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator (ensure the vapor is passed through a basic scrubber). The crude product is often of high purity, but can be further purified by vacuum distillation if necessary.[14]

The Classical Phosgenation Route

While largely superseded in research labs, direct phosgenation remains a key industrial process for isocyanate production due to its economic efficiency at scale.[11] This method involves bubbling gaseous phosgene directly into a solution of the amine.

Mechanism and Rationale

The mechanism is analogous to the triphosgene route, but the delivery of the carbonylating agent is different. The reaction is typically performed at elevated temperatures to facilitate the elimination of HCl gas from the carbamoyl chloride intermediate and to drive the reaction to completion.[9] The process can be conducted in one or two stages, often involving a "cold" phosgenation to form the carbamoyl chloride followed by a "hot" phosgenation to convert it to the isocyanate.[9]

Safety Mandates for Phosgene Gas

Phosgene is a potent chemical warfare agent and its use is subject to stringent regulation and safety protocols.

-

Engineering Controls: All work must be conducted in a dedicated, high-performance fume hood or a glove box.[6][7] Continuous phosgene gas monitoring systems with audible alarms are mandatory.

-

Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, along with chemical-resistant gloves (Viton® is recommended) and a lab coat, are the minimum requirements.[6]

-

Emergency Preparedness: An emergency response plan must be in place. Sodium bicarbonate or ammonia solutions should be readily available to neutralize spills and leaks.[11] Personnel must be trained on exposure symptoms and immediate response actions.[6]

Visualization of the Synthesis Workflow

Caption: Decision workflow for synthesizing the target isocyanate.

Purification and Characterization

Regardless of the synthetic route, the final product requires careful handling and characterization to confirm its identity and purity.

Purification Techniques

For many applications, the crude product obtained after filtration and solvent removal (in the triphosgene method) is sufficiently pure. However, for applications requiring very high purity, vacuum distillation is the method of choice.[14][15] The isocyanate is sensitive to moisture, so all glassware must be scrupulously dried, and the distillation should be performed under an inert atmosphere.

Characterization Data

The identity and purity of this compound are confirmed using standard analytical techniques.

| Property | Value | Source |

| CAS Number | 67191-93-9 | [16][17] |

| Molecular Formula | C₈H₆FNO | [16][17] |

| Molecular Weight | 151.14 g/mol | [16][18] |

| Appearance | Colorless to light yellow liquid | [19] |

| Boiling Point | 186 °C (lit.) | [16] |

| Density | 1.176 g/mL at 25 °C (lit.) | [16] |

| Refractive Index | n20/D 1.515 (lit.) | [16] |

| FTIR (ν, cm⁻¹) | ~2260 (strong, sharp, -N=C=O stretch) | [14] |

| Storage | 2-8°C, under inert atmosphere, away from moisture | [16] |

¹H and ¹³C NMR spectroscopy would further confirm the structure, showing characteristic shifts for the aromatic protons and carbons, as well as the methyl group, with coupling patterns consistent with the substitution pattern. The fluorine atom would introduce additional splitting (C-F and H-F coupling).

Conclusion

The synthesis of this compound from its corresponding aniline is a well-established but hazardous transformation that demands careful planning and execution. The triphosgene method represents the current standard for laboratory-scale synthesis, offering a significant reduction in handling risks compared to gaseous phosgene while providing excellent yields and product purity. The classical phosgenation route, while more hazardous, remains relevant for large-scale industrial production. By understanding the mechanisms, adhering strictly to safety protocols, and employing robust analytical characterization, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]

- Gavali, M., & Ranbhor, S. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. International Journal of Pharmaceutical Sciences and Research.

-

University of New Mexico. Phosgene Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

University of California, Santa Barbara. Phosgene Standard Operating Procedure. Environmental Health & Safety. [Link]

- Swarin, S. J., & Ransler, D. L. (1984). U.S. Patent No. 4,477,389. Washington, DC: U.S.

-

Kaur, H., & Chimni, S. S. (2021). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 11(53), 33534-33561. [Link]

- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Discussion. [Link]

- Marks, M. J. (2020). U.S.

-

Chaskar, A. C., Yewale, S., Bhagat, R., & Langi, B. P. (2015). Triphosgene: An Efficient Catalyst for Synthesis of Isothiocyanates. ResearchGate. [Link]

- Marks, M. J. (2022). U.S.

-

Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

- Alper, H., & Vasapollo, G. (1988). U.S. Patent No. 4,749,806. Washington, DC: U.S.

-

PubChem. 5-Fluoro-o-tolyl isocyanate. Compound Summary. [Link]

- CN101274904B. Preparation for 3, 4-dichloro phenyl isocyanate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Indispensable Role of 5-Fluoro-2-methylaniline in Modern Chemical Synthesis. Article. [Link]

- Beck, G., et al. (1999).

- Sayigh, A. A. R., & Ulrich, H. (1977). U.S. Patent No. 4,065,362. Washington, DC: U.S.

-

Satopharm. This compound. Product Page. [Link]

-

Cheméo. 5-Fluoro-2-methylaniline. Chemical Properties. [Link]

-

Al-Masoudi, N. A., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(12), 2097. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]

- 9. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 16. This compound 98 67191-93-9 [sigmaaldrich.com]

- 17. This compound | 67191-93-9 [chemnet.com]

- 18. 5-Fluoro-o-tolyl isocyanate | C8H6FNO | CID 2734879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

Introduction: The Significance of 5-Fluoro-2-methylphenyl isocyanate

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylphenyl isocyanate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical building block in contemporary drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting to offer insights into the causality behind experimental choices and to establish self-validating analytical workflows. Our objective is to equip the reader with the expertise to unequivocally identify and characterize this versatile reagent.

This compound (CAS 67191-93-9) is an aromatic isocyanate featuring a strategic substitution pattern: a methyl group ortho to the isocyanate functionality and a fluorine atom meta to it. This arrangement of electron-donating (methyl) and electron-withdrawing (fluoro) groups modulates the reactivity of the isocyanate moiety, making it a valuable synthon.[1] Its incorporation into molecular scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties.[2] Accurate and robust analytical characterization is therefore paramount to ensure the quality of starting materials and the structural integrity of downstream products.

Core Molecular and Physical Properties

A foundational understanding begins with the compound's basic properties, which inform sample handling, storage, and the selection of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [3][4] |

| Molecular Weight | 151.14 g/mol | [3] |

| CAS Number | 67191-93-9 | [5] |

| Appearance | Clear colorless to light yellow liquid | [6] |

| Boiling Point | 186 °C (lit.) | |

| Density | 1.176 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.515 (lit.) |

Infrared (IR) Spectroscopy: The Isocyanate Fingerprint

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is the primary and most rapid technique for confirming the presence of the isocyanate (-N=C=O) functional group. The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal sample preparation, is non-destructive, and is ideal for analyzing neat liquids like this compound. The defining feature of an isocyanate is its asymmetric stretching vibration, which produces an intensely strong and sharp absorption band in a relatively uncluttered region of the spectrum, making it an unmistakable diagnostic peak.[7][8]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3090 | Medium | Aromatic C-H Stretch |

| ~2925-2970 | Medium | Methyl C-H Stretch |

| ~2270-2250 | Very Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | Aryl C-F Stretch |

| ~800-880 | Strong | C-H Out-of-Plane Bending |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) with a DuraSamplIR II ATR accessory is powered on and has undergone its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal and anvil with solvent after analysis.

Workflow for IR Analysis

Caption: Multi-nuclear NMR experimental workflow.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electron Ionization (EI) is chosen as the ionization method because it induces predictable and reproducible fragmentation, providing a structural "fingerprint" that can be used for identification and to support the structure assigned by NMR. The molecular ion peak (M⁺) is expected at m/z corresponding to the monoisotopic mass.

Expected Mass Spectrum Data (EI)

The fragmentation of aryl isocyanates under EI conditions often involves characteristic losses. [9][10]

| m/z | Proposed Identity | Notes |

|---|---|---|

| 151 | [C₈H₆FNO]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₆F]⁺ | Loss of NCO radical |

| 109 | [C₇H₆FN]⁺ | Rearrangement and loss of CO |

| 96 | [C₆H₃F]⁺ | Loss of HCN from m/z 123 |

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 min, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Inject 1 µL of the sample solution. Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Workflow for MS Analysis

Caption: GC-MS (EI) experimental workflow.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of spectroscopic techniques. IR spectroscopy provides rapid confirmation of the vital isocyanate functional group. A comprehensive suite of NMR experiments (¹H, ¹³C, and ¹⁹F) delivers an unambiguous assignment of the atomic framework and confirms the specific isomeric structure. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and data presented herein constitute a robust, self-validating system for the quality control and characterization of this important chemical entity.

References

-

Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2109-14. Available at: [Link]

-

Wody, MT., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 82(16), 8754–8760. Available at: [Link]

-

Ruth, J. M., & DoAmaral, J. R. (1970). Mass Spectra of Isocyanates. Analytical Chemistry, 42(12), 1454–1456. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-o-tolyl isocyanate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of prepolymer with the [NCO] group concentration of 7%. ResearchGate. Retrieved January 7, 2026, from [Link]

-

ASTM International. (n.d.). Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PU at various NCO/OH ratios. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hiltz, J. A. (2014). Mass Spectrometry of Polyurethanes. Polymers, 6(5), 1396–1422. Available at: [Link]

-

David, D. J. (1964). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry, 36(11), 2162–2165. Available at: [Link]

-

University of Washington. (n.d.). Fluorine NMR. University of Washington Faculty Web Server. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of PU with 4 types of different [NCO/OH] ratio. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Mather, F. N., & McBain, J. B. (1956). Notes: Reactivity of Aryl Isocyanates. The Journal of Organic Chemistry, 21(11), 1370–1371. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. Polymers, 15(22), 4443. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylphenol. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

Georganics. (n.d.). 2-Fluoro-5-methylphenyl isocyanate - High purity. Georganics. Retrieved January 7, 2026, from [Link]

-

MDPI. (2022). Cadmium(II) Schiff base Complex Containing 5-Fluoroisatin Moiety: Synthesis, Characterization, Antibacterial Activity and Structural Studies. Molecules, 27(17), 5554. Available at: [Link]

-

SpectraBase. (n.d.). 2-FLUORO-5-(5-METHYLFUR-2-YL)-3-(TRIFLUOROMETHYL)-FURAN - Optional[13C NMR]. SpectraBase. Retrieved January 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. usbio.net [usbio.net]

- 3. 5-Fluoro-o-tolyl isocyanate | C8H6FNO | CID 2734879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 67191-93-9 [chemnet.com]

- 6. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Fluoro-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylphenyl isocyanate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The isocyanate functional group is highly reactive, readily forming urea, urethane, and thiocarbamate linkages, which are prevalent in biologically active molecules. The presence of a fluorine atom and a methyl group on the phenyl ring provides specific steric and electronic properties that can be exploited to modulate the physicochemical and biological characteristics of target compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document will not only present the spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling constants, offering insights rooted in field-proven expertise.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features a benzene ring substituted with a methyl group (-CH₃), a fluorine atom (-F), and an isocyanate group (-NCO). The key NMR-active nuclei are ¹H, ¹³C, and ¹⁹F. The spin-spin coupling between these nuclei provides a wealth of structural information.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the methyl protons. The chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the substituents and by spin-spin coupling to each other and to the fluorine atom.

Predicted ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.15 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5 |

| H-4 | ~7.05 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| H-3 | ~6.95 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| -CH₃ | ~2.20 | s | - |

Interpretation:

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons appear in the region of 6.95-7.15 ppm. Their signals are split due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The isocyanate group is an electron-withdrawing group, which would typically deshield the ortho and para protons. The methyl group is electron-donating, causing shielding, while the fluorine atom has a dual effect: it is electron-withdrawing through the inductive effect but electron-donating through resonance.

-

H-6: This proton is ortho to the isocyanate group and meta to the fluorine atom. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

H-4: This proton is meta to both the isocyanate and methyl groups and ortho to the fluorine atom. It will appear as a doublet of doublet of doublets due to coupling with H-3, H-6, and the fluorine atom.

-

H-3: This proton is ortho to the methyl group and meta to the isocyanate group. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

-

-

Methyl Protons (-CH₃): The methyl group protons appear as a singlet around 2.20 ppm. The singlet nature arises from the absence of any adjacent protons to couple with.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. In the case of this compound, the spectrum will show signals for the aromatic carbons, the methyl carbon, and the isocyanate carbon. A key feature will be the carbon-fluorine (C-F) coupling.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constant (¹JCF, ²JCF, ³JCF in Hz) |

| C-NCO | ~128 | s | - |

| C-5 | ~160 | d | ¹JCF ≈ 245 |

| C-2 | ~135 | s | - |

| C-1 | ~132 | d | ³JCF ≈ 8 |

| C-4 | ~118 | d | ²JCF ≈ 22 |

| C-6 | ~117 | d | ²JCF ≈ 21 |

| C-3 | ~115 | d | ³JCF ≈ 8 |

| -CH₃ | ~17 | s | - |

Interpretation:

-

Isocyanate Carbon (-NCO): The carbon of the isocyanate group is expected to appear around 128 ppm. This is a characteristic chemical shift for isocyanate carbons.

-

Aromatic Carbons:

-

C-5: This carbon is directly attached to the fluorine atom and will therefore exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet. It will also be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.

-

C-2: This carbon, bearing the methyl group, will be a singlet and its chemical shift will be influenced by the substituent effect of the methyl group.

-

C-1: The carbon attached to the isocyanate group will show a smaller three-bond C-F coupling (³JCF).

-

C-4 and C-6: These carbons are ortho to the fluorine atom and will therefore show two-bond C-F coupling (²JCF), appearing as doublets.

-

C-3: This carbon is meta to the fluorine atom and will exhibit a smaller three-bond C-F coupling (³JCF).

-

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the aliphatic region of the spectrum, around 17 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon (except for carbons coupled to fluorine).

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (as ¹³C has a low natural abundance and is less sensitive than ¹H)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in both ¹H and ¹³C spectra.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By understanding the principles of chemical shifts and coupling constants, researchers can confidently identify this compound and assess its purity. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data. The interplay of the methyl, fluoro, and isocyanate substituents creates a distinct and informative spectral fingerprint, making NMR an invaluable technique in the arsenal of scientists working with this versatile chemical intermediate.

References

FT-IR spectrum of 5-Fluoro-2-methylphenyl isocyanate NCO peak

An In-depth Technical Guide to the FT-IR Analysis of 5-Fluoro-2-methylphenyl isocyanate: Focus on the NCO Vibrational Mode

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, with a specific focus on the characteristic asymmetric stretching vibration of the isocyanate (–N=C=O) functional group. Intended for researchers, chemists, and quality control specialists, this document outlines the theoretical basis for the NCO group's spectral signature, predicts its vibrational frequency based on the electronic effects of the aromatic substituents, provides a detailed experimental protocol for acquiring a high-fidelity spectrum, and presents the expected spectral data. This guide serves as a practical reference for the identification and characterization of this and structurally related aromatic isocyanates.

Introduction to FT-IR Spectroscopy and the Isocyanate Functional Group

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule. The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

The isocyanate (–N=C=O) group is a highly reactive and valuable functional group in organic synthesis, most notably as the primary building block for polyurethanes. The analysis of isocyanates by FT-IR is particularly effective due to the NCO group's distinct and intense absorption band. This band arises from the asymmetric stretching vibration of the cumulative double bonds (N=C=O), which causes a significant change in the molecular dipole moment, leading to a strong absorption of infrared radiation.[1] This peak typically appears in a relatively "quiet" region of the mid-IR spectrum, from 2250 to 2285 cm⁻¹, making it an unambiguous marker for the presence of the isocyanate functionality.[1]

Theoretical Analysis: The NCO Peak of this compound

Molecular Structure and Substituent Effects

The precise wavenumber of the NCO asymmetric stretch is sensitive to the electronic environment of the molecule. In this compound, the NCO group is attached to an aromatic ring bearing two substituents: a fluorine atom at position 5 (para to the methyl group, meta to the isocyanate) and a methyl group at position 2 (ortho to the isocyanate).

-

Fluorine (–F): The fluorine atom exerts a powerful electron-withdrawing effect through induction (–I effect) due to its high electronegativity. It also has a weaker, opposing electron-donating resonance effect (+M effect). For halogens, the inductive effect is dominant. This net withdrawal of electron density from the aromatic ring strengthens the N=C=O bonds, which increases the energy required to excite their vibration. Consequently, this effect is expected to shift the NCO stretching frequency to a higher wavenumber .

-

Methyl (–CH₃): The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This effect pushes electron density into the aromatic ring and towards the isocyanate group. This increased electron density slightly weakens the N=C=O bonds, which would shift the vibrational frequency to a lower wavenumber .

Predicted Peak Position

The final position of the NCO peak for this compound is determined by the combination of these opposing electronic influences. Given that fluorine's inductive effect is significantly stronger than the methyl group's donating effect, the net result is a withdrawal of electron density. Therefore, the NCO asymmetric stretching peak is predicted to appear in the upper end of the typical range, likely between 2270 and 2280 cm⁻¹ . This is higher than that of unsubstituted phenyl isocyanate.

Experimental Protocol: Acquiring the FT-IR Spectrum

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.[2] The Attenuated Total Reflectance (ATR) method is recommended for its simplicity, speed, and minimal sample preparation.

Instrumentation and Materials

-